Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is introduced through nucleophilic substitution reactions, often using pyrazine derivatives as starting materials.
Coupling Reactions: The final step involves coupling the methoxypyrazine moiety with the piperidine core using reagents such as tert-butyl chloroformate and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted piperidine and pyrazine derivatives, which can be further utilized in medicinal chemistry research.
Scientific Research Applications
Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An important intermediate in many biologically active compounds such as crizotinib.
Uniqueness: : The unique combination of the methoxypyrazine moiety with the piperidine core in Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate provides distinct chemical properties and biological activities that are not commonly found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-17(2,3)24-16(22)21-10-6-13(7-11-21)12-20(4)14-15(23-5)19-9-8-18-14/h8-9,13H,6-7,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBIHOTVVPLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CN=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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